molecular formula C18H14Cl2N2OS B2533807 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide CAS No. 321429-97-4

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide

Cat. No.: B2533807
CAS No.: 321429-97-4
M. Wt: 377.28
InChI Key: FNXFGKQPOMAXOM-UHFFFAOYSA-N
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Description

The compound “4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide” is a complex organic molecule. It contains a thiazole ring, which is a type of heterocyclic compound, attached to a dichlorophenyl group and a dimethylbenzamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving aromatic substitution, condensation, or cyclization .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the thiazole ring might undergo reactions with electrophiles, and the amide group could participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the thiazole ring, the dichlorophenyl group, and the dimethylbenzamide group .

Scientific Research Applications

Thiazole Derivatives in Scientific Research

Chemical and Biological Properties

Thiazole derivatives, including those related to the specified chemical structure, are extensively studied for their chemical and biological properties. These compounds are part of a broader class of heterocyclic compounds that have been shown to possess a wide range of biological activities. The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, have been explored for their insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities (Abdurakhmanova et al., 2018).

Optoelectronic Applications

Research on BODIPY-based materials, including thiazole derivatives, highlights their potential application in organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics. These studies point to the significant role of thiazole derivatives in developing 'metal-free' infrared emitters and their contribution to the advancement of organic optoelectronics (Squeo & Pasini, 2020).

Antioxidant and Anti-inflammatory Agents

The development of new antioxidant and anti-inflammatory agents has led to the exploration of benzofused thiazole derivatives. These compounds have shown promising activity in vitro against various reactive species, indicating their potential for therapeutic applications (Raut et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many compounds containing a dichlorophenyl group have antimicrobial properties .

Safety and Hazards

As with any chemical compound, handling “4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide” would require appropriate safety precautions. It’s important to avoid dust formation and breathing in vapors, mist, or gas .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, development of synthesis methods, and investigation of its physical and chemical properties .

Properties

IUPAC Name

4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2OS/c1-22(2)18(23)12-5-3-11(4-6-12)17-21-16(10-24-17)14-8-7-13(19)9-15(14)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXFGKQPOMAXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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